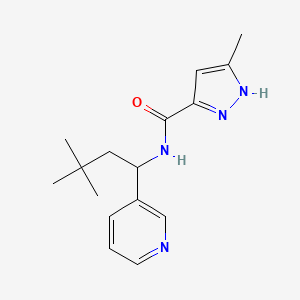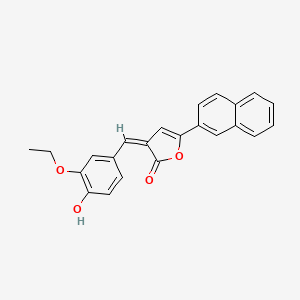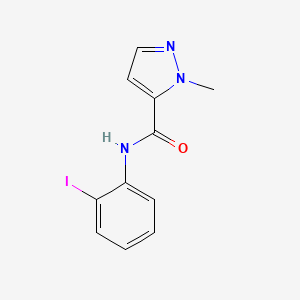
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has shown promising results in preclinical studies.
Mécanisme D'action
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide acts as a selective agonist for the α7 subtype of nAChRs, which are primarily expressed in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in preclinical studies. The compound also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in the brain. Additionally, this compound has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide is its selectivity for the α7 subtype of nAChRs, which reduces the risk of off-target effects. Additionally, the compound has a good safety profile and has been well-tolerated in preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous media, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of novel formulations or delivery systems to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings. Finally, the potential therapeutic applications of this compound in other neurological disorders such as multiple sclerosis and traumatic brain injury should be explored.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 3,3-dimethylpyridine-4-amine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.
Applications De Recherche Scientifique
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.
Propriétés
IUPAC Name |
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-8-13(20-19-11)15(21)18-14(9-16(2,3)4)12-6-5-7-17-10-12/h5-8,10,14H,9H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDRFUVSHPSSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC(CC(C)(C)C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorobenzyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5306577.png)
![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5306596.png)
![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)


![ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5306612.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)

![2-methoxy-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]nicotinonitrile](/img/structure/B5306644.png)


![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)